molecular formula C18H25FN2O3S B6752244 1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone

1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone

Cat. No.: B6752244
M. Wt: 368.5 g/mol
InChI Key: BROGGQXDCUSJGM-UHFFFAOYSA-N
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Description

1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone is a complex organic compound that features a piperazine ring substituted with a cyclohexylsulfonyl group and a fluorophenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be introduced via sulfonylation using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Ethanone Moiety: The final step involves the reaction of the intermediate with 2-fluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone
  • 1-(4-Phenylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone

Uniqueness

1-(4-Cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone is unique due to the presence of the cyclohexylsulfonyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

1-(4-cyclohexylsulfonylpiperazin-1-yl)-2-(2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3S/c19-17-9-5-4-6-15(17)14-18(22)20-10-12-21(13-11-20)25(23,24)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROGGQXDCUSJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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